a-Hydroxypentylphosphonic acid
Description
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Properties
Molecular Formula |
C5H13O4P |
|---|---|
Molecular Weight |
168.13 g/mol |
IUPAC Name |
1-hydroxypentylphosphonic acid |
InChI |
InChI=1S/C5H13O4P/c1-2-3-4-5(6)10(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9) |
InChI Key |
VQDVCRMSGAZZOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(O)P(=O)(O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis Mechanisms
The hydrolysis of α-hydroxyphosphonates under acidic conditions follows two competing pathways:
-
A<sub>Ac</sub>2 Mechanism :
-
A<sub>Al</sub>1 Mechanism :
Steric Effects :
Oxidation Reactions
The α-hydroxyl group undergoes oxidation to form ketophosphonates:
-
Reagent : CrO<sub>3</sub>, KMnO<sub>4</sub>, or catalytic O<sub>2</sub> .
-
Product : Pentylphosphonoacetic acid (via ketone intermediate).
-
Applications : Intermediate for herbicides and enzyme inhibitors .
Substitution Reactions
The hydroxyl group is replaceable via nucleophilic substitution:
-
With Amines : Forms α-aminophosphonates (bioactive analogs) .
-
Conditions : Primary/secondary amines, 60–80°C, 6–12 hours.
-
-
With Halogens : Produces α-halophosphonates using PCl<sub>5</sub> or SOCl<sub>2</sub> .
Example :
| Reaction | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| α-Hydroxypentylphosphonic acid + benzylamine | Benzylamine | 70°C, 8 h | α-Benzylaminopentylphosphonic acid | 78% |
Base-Catalyzed Rearrangement
Under alkaline conditions, α-hydroxyphosphonates rearrange to phosphates:
-
Mechanism : Intramolecular nucleophilic attack by the hydroxyl group on phosphorus, followed by ester migration .
-
Conditions : NaOH/EtOH, 50°C, 4–6 hours.
Enzymatic Hydrolysis
Enzymes like α-chymotrypsin enable selective hydrolysis under mild conditions:
Complexation with Metal Ions
The hydroxyl and phosphonic acid groups chelate metal ions (e.g., Ca<sup>2+</sup>, Mg<sup>2+</sup>):
-
Application : Corrosion inhibition, biocatalysis modulation .
-
Stability : Log K (stability constant) ranges from 3.5–5.2 for transition metals.
Comparative Reaction Kinetics
The hydrolysis rate is influenced by electronic and steric factors:
| Ester Group | Mechanism | Relative Rate (k) | Reference |
|---|---|---|---|
| Methyl | A<sub>Ac</sub>2 | 1.0 | |
| Isopropyl | A<sub>Al</sub>1 | 0.3 | |
| Benzyl | A<sub>Al</sub>1 | 0.2 |
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